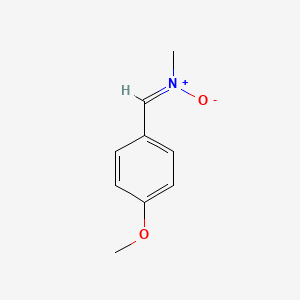

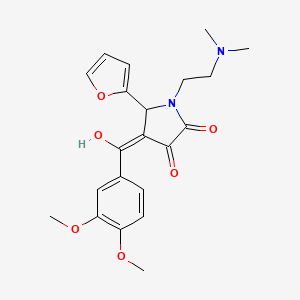

1-(4-methoxyphenyl)-N-methylmethanimine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions . For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced a related compound .

Chemical Reactions Analysis

The chemical reactions involving “1-(4-methoxyphenyl)-N-methylmethanimine oxide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis Applications

- Synthesis of 4-Hydroxyprolines : The compound has been used in the synthesis of 4-hydroxyprolines. This involves a reaction with acrylaldehyde, followed by hydrogenolysis over palladium hydroxide and acid hydrolysis (Hara, Inouye, & Kakisawa, 1981).

Spectroscopy and Structural Analysis

- NMR Spectral Studies : NMR spectral analysis has been conducted on a series of N-alkyl-α-methoxycarbonylmethanimine N-oxides, which helps in assigning their configurations (Inouye, Takaya, & Kakisawa, 1985).

Photochemistry

- Photosensitized Electron-Transfer Reactions : The compound has been studied for its behavior in photosensitized electron-transfer reactions, particularly regarding isomer ratios under oxygen atmospheres (Kawamura et al., 2000).

Organic Electronic Devices

- Hole-Transporting Material : It has been synthesized as a durable nitronyl nitroxide radical combined with a triarylamine moiety for use in organic electronic devices. This includes applications in single-layer hole-only devices (Kurata et al., 2007).

Oxidation Reactions

- Liquid-Phase Oxidation Studies : The compound has been involved in studies on the kinetics of liquid-phase oxidation of methoxybenzenes to yield hydroperoxides, useful in understanding oxidation mechanisms in organic chemistry (Zawadiak et al., 2003).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to target specific enzymes or receptors in the body

Mode of Action

It’s known that many organic compounds interact with their targets by binding to active sites, leading to changes in the targets’ functions . The exact interaction between 1-(4-methoxyphenyl)-N-methylmethanimine oxide and its targets remains to be elucidated.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

Similar compounds have been found to have good bioavailability and low clearance . More research is needed to determine the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Similar compounds have been found to have various biological activities, such as anti-inflammatory, antiviral, and anticancer effects

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of organic compounds

properties

IUPAC Name |

1-(4-methoxyphenyl)-N-methylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(11)7-8-3-5-9(12-2)6-4-8/h3-7H,1-2H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBZJCSNXVMPIH-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC=C(C=C1)OC)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C/C1=CC=C(C=C1)OC)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)

![1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2725960.png)

![5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2725961.png)

![Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2725962.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2725967.png)

![(3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide](/img/structure/B2725968.png)

![2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile](/img/structure/B2725969.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide](/img/structure/B2725972.png)

![2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2725977.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2725978.png)